Yl)thio)acetic acid
CAS No.:
Cat. No.: VC15878831
Molecular Formula: C13H20N6O2S
Molecular Weight: 324.40 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H20N6O2S |
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Molecular Weight | 324.40 g/mol |
IUPAC Name | 2-[2-amino-9-[2-(diethylamino)ethyl]purin-6-yl]sulfanylacetic acid |
Standard InChI | InChI=1S/C13H20N6O2S/c1-3-18(4-2)5-6-19-8-15-10-11(19)16-13(14)17-12(10)22-7-9(20)21/h8H,3-7H2,1-2H3,(H,20,21)(H2,14,16,17) |
Standard InChI Key | QYTOGPUSMCMAMH-UHFFFAOYSA-N |
Canonical SMILES | CCN(CC)CCN1C=NC2=C1N=C(N=C2SCC(=O)O)N |
Introduction
Structural Characteristics and Nomenclature
Core Structural Features
The general structure of these derivatives follows the pattern 2-((heterocyclic-yl)thio)acetic acid, where:
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Heterocyclic-yl: A substituted or unsubstituted aromatic heterocycle (e.g., triazole, benzothiazole, thiadiazole)
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Thioether linkage: Sulfur atom connecting the heterocycle to the acetic acid group
Table 1: Representative Derivatives and Molecular Descriptors
Electronic Configuration
The thioether bridge (-S-) creates a conjugated system with the heterocycle, altering electron distribution:
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Benzothiazole derivatives: Extended π-conjugation enhances stability
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Triazole derivatives: Hydrogen bonding capacity from amino groups influences solubility
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Thiadiazole derivatives: Electrophilic sulfur centers enable nucleophilic substitutions
Synthesis Methodologies
Nucleophilic Substitution Reactions
The primary synthetic route involves reacting heterocyclic thiols with halogenated acetic acid derivatives under basic conditions:
General Reaction:
Where X = Cl, Br
Example: Synthesis of (2-benzothiazolylthio)acetic acid
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Reactants: 2-mercaptobenzothiazole (5 mmol), bromoacetic acid (10 mmol)
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Conditions: Ethanolic KOH (2M, 30 mL), 3 hours at 20°C
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Yield: 89% after acidification and filtration
Industrial-Scale Production
Key process parameters for scaling:
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Temperature control: Maintain 20-25°C to prevent byproduct formation
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Solvent selection: Ethanol/water mixtures optimize reagent solubility
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Purification: Recrystallization from ethyl acetate/hexane (5:5)
Chemical Reactivity and Functionalization
Thioether Oxidation
Controlled oxidation converts thioethers to sulfoxides or sulfones:
\xrightarrow{\text{excess H}_2\text{O}_2} \text{Heterocycle-S(O)_2-CH}_2\text{COOH}
Heterocycle-Specific Reactions
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Triazole derivatives: Amino groups undergo diazotization for cross-coupling
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Benzothiazole derivatives: Electrophilic substitution at the 6-position
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Thiadiazole derivatives: Chlorine substituents enable Suzuki-Miyaura couplings
Functional Applications
Pharmaceutical Intermediates
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Antimicrobial agents: Thiadiazole derivatives show MIC values <10 μg/mL against S. aureus
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Enzyme inhibitors: Triazole analogs inhibit xanthine oxidase (IC₅₀ = 2.3 μM)
Agricultural Chemicals
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Herbicidal activity: Benzothiazole derivatives reduce weed biomass by 78% at 50 ppm
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Plant growth regulators: Quinoline-thioacetates enhance root formation in Paulownia spp.
Materials Science Applications
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